molecular formula C17H18FN3O5S B2708809 2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1251607-29-0

2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2708809
CAS No.: 1251607-29-0
M. Wt: 395.41
InChI Key: MOABSBDMRVPUKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involving fluorosulfonyl radicals has been discussed in the literature . Fluorosulfonyl radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of amides in general can be found in the literature . Most amides are solids at room temperature; the boiling points of amides are much higher than those of alcohols of similar molar mass. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Scientific Research Applications

Antimalarial and Antiviral Applications

Sulfonamide derivatives, including compounds with structural similarities to the one , have been explored for their antimalarial activity. A study found that certain sulfonamide compounds demonstrated significant in vitro antimalarial activity and were characterized by their ADMET properties, showing potential as antimalarial agents with IC50 values of <30µM. These compounds also underwent molecular docking studies against key proteins associated with SARS-CoV-2, suggesting a broader antiviral application potential (Fahim & Ismael, 2021).

Antimicrobial Activity

Research into novel sulfonamide derivatives has also highlighted their potential as antimicrobial agents. One study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, which were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Anticancer Potential

Investigations into sulfonamide derivatives have extended into cancer research, with studies exploring their anticancer activity. For instance, modifications to N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitors have shown promising anticancer effects and reduced toxicity, highlighting the therapeutic potential of such compounds in cancer treatment (Wang et al., 2015).

Immunomodulating Effects

Certain sulfonamide compounds have been found to modify the reactivity of lymphoid cell populations, enhancing the immune response to tumors. This suggests potential applications in immunotherapy and the enhancement of the immune system's ability to fight cancer (Wang et al., 2004).

Properties

IUPAC Name

2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O5S/c18-12-3-1-5-14(9-12)27(24,25)16-6-7-17(23)21(20-16)11-15(22)19-10-13-4-2-8-26-13/h1,3,5-7,9,13H,2,4,8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOABSBDMRVPUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2C(=O)C=CC(=N2)S(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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